molecular formula C9H12FN3O B2794266 N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine CAS No. 2201616-93-3

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine

Cat. No. B2794266
CAS RN: 2201616-93-3
M. Wt: 197.213
InChI Key: VXEQKVYWBSMHCG-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. It is a pyrazine derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to reduce the levels of inflammatory cytokines and to modulate the immune response. These effects are thought to contribute to the therapeutic potential of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine in lab experiments include its high purity, high yield, and low toxicity. It is also relatively stable and can be easily synthesized using various methods. However, the limitations of using this compound include its limited solubility in water and its potential to form complexes with other compounds, which can interfere with the results of experiments.

Future Directions

There are several future directions for the research of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine. One direction is to further elucidate the mechanism of action of the compound and to identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models and in clinical trials. Additionally, the compound can be modified to improve its solubility and to enhance its therapeutic potential. Finally, the compound can be used in combination with other compounds to enhance its efficacy and to reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. It has been synthesized using various methods and has been studied for its potential applications in pharmacology and drug development. The compound has been shown to have antimicrobial, antifungal, and antitumor properties, and has been studied as a potential therapeutic agent for various diseases. The future directions for the research of this compound include further elucidation of its mechanism of action, evaluation of its efficacy and safety in animal models and clinical trials, modification to improve its solubility and therapeutic potential, and combination with other compounds to enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-fluorooxalyl chloride with N-methylpyrazin-2-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorooxaldehyde with N-methylpyrazin-2-amine in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to yield high purity and high yield of the desired product.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has been extensively studied for its potential applications in pharmacology and drug development. It has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been used in in vitro and in vivo studies to evaluate its efficacy and safety.

properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-13(8-6-14-5-7(8)10)9-4-11-2-3-12-9/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQKVYWBSMHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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